1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro-

Description

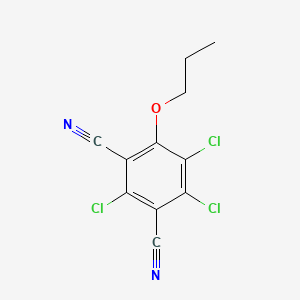

1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is a halogenated aromatic compound featuring a benzene ring substituted with two cyano groups (-CN) at positions 1 and 3, a propoxy group (-OCH₂CH₂CH₃) at position 4, and three chlorine atoms at positions 2, 5, and 4. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity due to the propoxy group and electron-withdrawing effects from the chlorine and nitrile groups.

Properties

CAS No. |

57531-88-1 |

|---|---|

Molecular Formula |

C11H7Cl3N2O |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

2,4,5-trichloro-6-propoxybenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C11H7Cl3N2O/c1-2-3-17-11-7(5-16)8(12)6(4-15)9(13)10(11)14/h2-3H2,1H3 |

InChI Key |

IUYFHJWCXBQMJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- typically involves the following steps:

Reduction: Conversion of nitro groups to amino groups.

Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.

Propoxylation: Attachment of a propoxy group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and propoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of catalysts, specific temperatures, and pressure settings to optimize the reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro-, differing primarily in substituents and halogenation patterns:

Key Comparative Analysis

- Chlorothalonil (2,4,5,6-Tetrachloro derivative): The absence of a propoxy group in chlorothalonil increases symmetry and halogen density, enhancing its stability and bioactivity as a fungicide. Regulatory Status: Chlorothalonil is listed under EPCRA Section 313 with a reporting threshold of 0.1 lbs/year due to toxicity concerns . The target compound’s regulatory profile remains undefined but may differ due to reduced chlorine content.

4-Hydroxy-2,5,6-trichloroisophthalonitrile :

- Fluorinated and Phenoxy-Substituted Analogues: Fluorine atoms (e.g., in 4-(2,6-dimethylphenoxy)-2,5,6-trifluoro-) increase electronegativity and resistance to metabolic degradation. The phenoxy group adds steric hindrance, which might reduce non-target organism interactions .

- 4DP-IPN (Photocatalyst): Demonstrates how electron-donating substituents (diphenylamino) shift functionality from biocidal to catalytic, highlighting the versatility of the benzenedicarbonitrile core .

Physicochemical and Environmental Properties

| Property | 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- | Chlorothalonil | 4-Hydroxy-trichloro derivative |

|---|---|---|---|

| Water Solubility | Likely low (inferred from propoxy group) | 0.6 mg/L at 25°C | Higher (due to -OH) |

| Vapor Pressure | Moderate (propoxy reduces volatility vs. chlorothalonil) | <0.01 mmHg at 40°C | Not reported |

| Lipophilicity (Log P) | Higher than chlorothalonil (propoxy enhances) | 2.92 | Lower (hydroxyl reduces) |

| Environmental Persistence | Likely moderate (propoxy may slow degradation) | High (resists hydrolysis) | Lower (polarity aids degradation) |

Research and Regulatory Considerations

- Synthetic Pathways : The propoxy group may be introduced via nucleophilic aromatic substitution or etherification reactions, contrasting with chlorothalonil’s direct chlorination of isophthalonitrile .

- Toxicity Data: Chlorothalonil is classified as a probable human carcinogen (EPA). The target compound’s toxicity profile is unknown but may differ due to altered bioavailability from the propoxy group .

- Regulatory Gaps: No specific data on the target compound’s inclusion in global chemical inventories (e.g., EPCRA, FAO) were found, necessitating further evaluation .

Biological Activity

1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- (CAS No. 57531-88-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H8Cl3N2O |

| Molecular Weight | 303.56 g/mol |

| IUPAC Name | 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- |

| CAS Number | 57531-88-1 |

Biological Activity

Research indicates that 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains and fungi. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways.

The biological activity of 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Receptor Interaction : It could interact with cellular receptors that regulate growth and apoptosis.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to cell death.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.